N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Its structure includes:
- Triazolo-pyrazine backbone: Provides a rigid heterocyclic framework conducive to receptor binding.
- N-(5-chloro-2-methylphenyl)acetamide group at position 2: Introduces steric and electronic effects that may modulate selectivity and metabolic stability.
The compound’s synthesis likely involves multi-step heterocyclization and substitution reactions, as inferred from analogous triazolo-pyrazine derivatives (e.g., Scheme 2 in and general procedures in ).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-17-7-8-18(25)15-20(17)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBRZYVXYQRWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenylpiperazine moiety and the acetamide group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. Its structure suggests that it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its biological activity could be explored for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
- Core structure : Identical triazolo-pyrazine backbone.
- Substituent differences :
- Piperazine group : 4-(2-methylphenyl)piperazinyl (vs. 4-phenylpiperazinyl in the target compound).
- Acetamide group : N-(3-isopropylphenyl) (vs. N-(5-chloro-2-methylphenyl)).
- The isopropyl group in the acetamide moiety increases hydrophobicity, which could enhance blood-brain barrier permeability but reduce solubility.
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one (Compound 45)
- Core structure: Similar triazolo-pyrazinone scaffold.
- Substituent differences :
- Piperazine group : 4-benzylpiperazinyl (vs. 4-phenylpiperazinyl).
- Position 6 : Substituted with a 4-(4-benzylpiperazinyl)phenyl group (vs. unsubstituted phenyl in the target compound).
- The amino group at position 8 may enhance hydrogen-bonding capacity, improving target engagement.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
